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5-Bromo-4-methoxy-2-methylanilinehydrochloride
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Overview
Description
5-Bromo-4-methoxy-2-methylanilinehydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-methylanilinehydrochloride typically involves the bromination of 4-methoxy-2-methylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but is optimized for large-scale production by controlling the flow rates, temperature, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-methoxy-2-methylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methoxy-2-methylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methoxy-2-methylanilinehydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the aniline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 4-Bromo-2-methylaniline
Comparison
Compared to these similar compounds, 5-Bromo-4-methoxy-2-methylanilinehydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. For instance, the presence of both bromine and methoxy groups can enhance its reactivity and binding affinity in biological systems, distinguishing it from other brominated or methoxylated aniline derivatives.
Biological Activity
5-Bromo-4-methoxy-2-methylaniline hydrochloride is a compound that has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as an antitumor agent and enzyme modulator. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H10BrNO
- Molecular Weight : 216.08 g/mol
- CAS Number : 861084-04-0
Target Interactions
5-Bromo-4-methoxy-2-methylaniline hydrochloride is known to interact with various biological targets, notably enzymes such as sirtuin 6 (SIRT6). This compound enhances the deacetylase activity of SIRT6 by binding to its allosteric site, which leads to a reduction in histone levels in human hepatocellular carcinoma cells.
Biochemical Pathways
Research indicates that similar brominated anilines can participate in biochemical reactions that affect cellular metabolism and gene expression. The compound influences cell signaling pathways, thereby impacting cellular processes such as proliferation and apoptosis.
Cellular Impact
The compound has been shown to affect various cell types, influencing their function through modifications in signaling pathways and metabolic processes. Specifically, its interaction with SIRT6 results in alterations to histone acetylation, which can modify gene expression profiles.
Dosage and Efficacy
Studies have demonstrated that the biological effects of 5-Bromo-4-methoxy-2-methylaniline hydrochloride vary with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxicity. The threshold for efficacy suggests a plateau effect beyond certain concentrations.
Case Studies
- Antitumor Activity : In research involving various cancer cell lines, derivatives of brominated anilines have shown significant cytotoxicity. For instance, compounds similar to 5-Bromo-4-methoxy-2-methylaniline hydrochloride were evaluated for their effects on microtubule dynamics, demonstrating potent inhibition of cell proliferation through disruption of the mitotic machinery .
- Enzyme Modulation : The compound's ability to enhance SIRT6 activity has implications for cancer therapy, as SIRT6 functions as a tumor suppressor. Increased deacetylase activity may contribute to reduced tumor growth in specific contexts.
- Oxidative Stress Response : Other studies have indicated that related compounds possess antioxidant properties that help mitigate oxidative stress in cellular models, providing further avenues for therapeutic applications .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H11BrClNO |
---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-5-3-8(11-2)6(9)4-7(5)10;/h3-4H,10H2,1-2H3;1H |
InChI Key |
YIHJKZBETYWBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OC.Cl |
Origin of Product |
United States |
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